Product packaging for LCB 03-0110 dihydrochloride(Cat. No.:)

LCB 03-0110 dihydrochloride

Cat. No.: B1191791
M. Wt: 490.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Tyrosine Kinase Signaling Pathways in Biological Regulation

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a tyrosine residue in a protein substrate. cusabio.comcellsignal.com This process, known as tyrosine phosphorylation, is a fundamental mechanism for regulating a vast array of cellular functions, including growth, differentiation, migration, and metabolism. cusabio.comoaepublish.comfrontiersin.org These kinases are broadly categorized into two groups: receptor tyrosine kinases (RTKs), which are transmembrane proteins that bind to extracellular ligands, and non-receptor tyrosine kinases, which are located in the cytoplasm. cellsignal.comoaepublish.com

The signaling cascade initiated by RTKs typically involves ligand binding, which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain. cusabio.comoaepublish.com These phosphorylated sites then serve as docking platforms for various downstream signaling proteins, leading to the activation of complex intracellular pathways such as the RAS/MAPK and PI-3K/AKT pathways. cusabio.comnih.gov The tight regulation of these pathways is crucial for normal cellular function, and their aberrant activation is a common driver of various diseases. oaepublish.comfrontiersin.orgijmedicine.com

Significance of Discoidin Domain Receptors (DDRs) in Physiological and Pathophysiological Processes

Discoidin Domain Receptors, specifically DDR1 and DDR2, constitute a unique subfamily of RTKs that are activated by collagen. nih.govnih.gov Unlike many other RTKs, DDRs form stable, ligand-independent dimers on the cell surface. nih.gov Their activation by collagen initiates signaling that influences a wide range of cellular activities, including cell adhesion, migration, proliferation, and survival. nih.govnih.govsciencesconf.org

Dysregulated DDR function has been implicated in a variety of diseases. nih.govnih.gov For instance, DDR1 is associated with fibrotic disorders in several organs, including the kidneys, heart, liver, and lungs. tandfonline.comresearchgate.net Both DDR1 and DDR2 have been linked to the progression of cancer and are considered promising therapeutic targets. nih.govtandfonline.comresearchgate.net The intricate roles of DDRs in both normal development and disease underscore their importance as a focus for therapeutic intervention. sciencesconf.orgresearchgate.net

Role of c-Src Family Kinases (SFKs) in Cellular Homeostasis and Disease Pathogenesis

The c-Src family of non-receptor tyrosine kinases (SFKs) comprises several members, including Src, Fyn, and Lyn, which are integral to a multitude of cellular processes. ontosight.aimedsci.org They are involved in regulating cell growth, differentiation, survival, and migration. ontosight.ai SFKs play a critical role in maintaining cellular homeostasis by participating in various signaling pathways. ontosight.airesearchgate.net

The dysregulation of SFK activity is a contributing factor to several diseases. ontosight.ai Overexpression or hyperactivation of these kinases has been linked to cancer development and progression. ontosight.airesearchgate.net Furthermore, SFKs are implicated in immunological disorders and cardiovascular diseases. ontosight.aimedsci.org In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, SFK stimulation is associated with microglial activation and neuropathological conditions. nih.gov

Emergence of Multi-Targeted Tyrosine Kinase Inhibitors in Research

The complexity and interconnectedness of signaling pathways in diseases like cancer have led to the development of multi-targeted tyrosine kinase inhibitors. nih.gov The rationale behind this approach is that simultaneously inhibiting several key signaling nodes can be more effective than targeting a single pathway, which can often be circumvented by resistance mechanisms. nih.govnih.gov Many solid tumors, for example, exhibit deregulation of multiple signaling pathways. nih.gov

Multi-targeted inhibitors are designed to block the activity of several tyrosine kinases involved in processes such as tumor growth, angiogenesis, and metastasis. nih.govnih.gov This strategy aims to provide a more comprehensive blockade of the aberrant signaling that drives disease progression. researchgate.netnih.gov

Contextualization of LCB 03-0110 Dihydrochloride (B599025) as a Thienopyridine Derivative

LCB 03-0110 is chemically identified as a thienopyridine derivative. nih.govmedchemexpress.com This class of heterocyclic compounds has been a subject of interest in medicinal chemistry for the development of various kinase inhibitors. nih.govmdpi.comacs.orgnih.govresearchgate.net LCB 03-0110 has been identified as a potent inhibitor of the discoidin domain receptor family of tyrosine kinases and also demonstrates strong inhibitory activity against several other tyrosine kinases, including the c-Src family. nih.govtargetmol.com Specifically, it is a potent inhibitor of c-Src kinase with an IC50 of 1.3 nM. rndsystems.comtargetmol.comtocris.commedkoo.comfishersci.dktargetmol.com Its inhibitory profile also extends to Bruton's tyrosine kinase (BTK) and Spleen tyrosine kinase (Syk). rndsystems.comtargetmol.comtocris.commedkoo.com Research has shown that LCB 03-0110 can suppress the activation of fibroblasts and macrophages. nih.govrndsystems.com In studies on neurodegenerative disease models, LCB 03-0110 has been shown to inhibit DDRs and Src. nih.gov

Inhibitory Profile of LCB 03-0110 Dihydrochloride

Target Kinase Family Specific Kinases Inhibited Potency (IC50) Reference
c-Src Family Kinase c-Src 1.3 nM rndsystems.comtargetmol.comtocris.commedkoo.comfishersci.dktargetmol.com
Discoidin Domain Receptor (DDR) Family DDR2 Potent inhibitor rndsystems.comtargetmol.comtocris.commedkoo.comfishersci.dktargetmol.com
Other Tyrosine Kinases Bruton's tyrosine kinase (BTK), Spleen tyrosine kinase (Syk) Potent inhibitor rndsystems.comtargetmol.comtocris.commedkoo.com
Vascular Endothelial Growth Factor Receptor VEGFR2 Strong inhibitor nih.govtargetmol.com

Properties

Molecular Formula

C24H25Cl2N3O2S

Molecular Weight

490.44

SMILES

OC1=CC=CC(NC2=C3C(C=C(C4=CC=CC(CN5CCOCC5)=C4)S3)=NC=C2)=C1.[H]Cl.[H]Cl

Appearance

Solid powder

Synonyms

LCB 03-0110 dihydrochloride; 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride

Origin of Product

United States

Molecular Pharmacology and Mechanism of Action of Lcb 03 0110 Dihydrochloride

Pan-Inhibitory Activity Against Discoidin Domain Receptors (DDR1 and DDR2)

LCB 03-0110 acts as a pan-inhibitor of Discoidin Domain Receptors, targeting both DDR1 and DDR2. frontiersin.org These receptor tyrosine kinases are unique in that they are activated by collagen, a major component of the extracellular matrix. frontiersin.org

Kinase Activity Inhibition (e.g., IC50 values)

The inhibitory effect of LCB 03-0110 on DDR kinase activity has been quantified through half-maximal inhibitory concentration (IC50) values. In cell-based assays using HEK293 cells engineered to overexpress the receptors, LCB 03-0110 inhibited collagen-induced autophosphorylation of DDR1 and DDR2 with IC50 values of 164 nM and 171 nM, respectively. nih.govfrontiersin.org

Further kinetic analysis revealed that the compound is more potent against the active form of DDR2, with an IC50 value of 6 nM, compared to the non-activated form, for which the IC50 value was 145 nM. nih.gov This suggests that LCB 03-0110 preferentially targets the active conformation of the kinase. nih.gov

Inhibitory Activity (IC50) of LCB 03-0110 against DDRs
TargetAssay ConditionIC50 Value (nM)Reference
DDR1Collagen-induced autophosphorylation (HEK293 cells)164 nih.govfrontiersin.org
DDR2Collagen-induced autophosphorylation (HEK293 cells)171 nih.govfrontiersin.org
DDR2 (Active Form)Kinase Assay6 nih.gov
DDR2 (Non-activated Form)Kinase Assay145 nih.gov

Impact on DDR Phosphorylation States

LCB 03-0110 directly suppresses the activation of DDR1 and DDR2 by inhibiting their collagen-induced autophosphorylation. nih.govfrontiersin.org This process is a critical step in the downstream signaling cascade initiated by collagen binding. frontiersin.org By preventing autophosphorylation, LCB 03-0110 effectively blocks the kinase function of the receptors and subsequent cellular responses. nih.govresearchgate.net Studies have confirmed this inhibitory effect on DDR phosphorylation in various cell lines, including HEK293 and B35 rat neuroblastoma cells. nih.govresearchgate.net

Inhibition of c-Src Family Tyrosine Kinases (SFKs)

LCB 03-0110 is characterized as a potent inhibitor of the c-Src family of tyrosine kinases (SFKs). nih.govglpbio.commedchemexpress.com This family of non-receptor tyrosine kinases plays a crucial role in regulating a wide array of cellular processes.

Specific SFK Targets

As a pan-c-Src family tyrosine kinase inhibitor, LCB 03-0110 targets multiple members of this family. nih.gov It demonstrates particularly potent activity against c-Src, with a reported IC50 value of 1.3 nM. tocris.comrndsystems.comnordicbiosite.comrndsystems.com The broader classification of LCB 03-0110 as a c-Src family inhibitor suggests its activity extends to other members such as Fyn, Yes, Lck, Lyn, Hck, Fgr, and Blk. nih.gov

Inhibitory Activity (IC50) of LCB 03-0110 against c-Src
TargetIC50 Value (nM)Reference
c-Src1.3 tocris.comrndsystems.comnordicbiosite.comrndsystems.com

Molecular Basis of SFK Inhibition

The mechanism of SFK inhibition by LCB 03-0110 is ATP-competitive. nih.govprobechem.com Molecular modeling and in vitro kinase assays have shown that LCB 03-0110 preferentially binds to the ATP-binding site within the kinase domain of c-Src. patsnap.com The SH1 domain of SFKs contains the ATP binding pocket, and by occupying this site, LCB 03-0110 prevents the binding of ATP. patsnap.com This action blocks the transfer of a phosphate (B84403) group to substrate proteins, thereby inhibiting the kinase's catalytic function. LCB 03-0110 has been shown to successfully occupy the hydrophobic pocket within this ATP-binding site. patsnap.com

Modulation of Bruton's Tyrosine Kinase (BTK) Activity

In addition to its effects on DDRs and SFKs, LCB 03-0110 is also a potent inhibitor of Bruton's Tyrosine Kinase (BTK). nih.govtocris.comnordicbiosite.comtocris.com BTK is a non-receptor tyrosine kinase belonging to the Tec family, which is essential for the development and activation of B-cells and other hematopoietic cells. tocris.comfrontiersin.org The inhibitory action of LCB 03-0110 on BTK contributes to its profile as a multi-targeted kinase inhibitor, suggesting its potential to modulate signaling pathways critical for immune cell function. nih.govnih.gov

Regulation of Spleen Tyrosine Kinase (Syk) Activity

LCB 03-0110 is a potent inhibitor of Spleen Tyrosine Kinase (Syk). rndsystems.comtocris.comrndsystems.com Syk is a non-receptor cytoplasmic protein tyrosine kinase that is predominantly expressed in cells of hematopoietic lineage. tocris.comrndsystems.com It plays a crucial role in coupling immunoglobulin receptors to downstream cellular events, including proliferation, differentiation, and phagocytosis. tocris.comrndsystems.com The inhibitory profile of LCB 03-0110 includes Syk among other significant tyrosine kinases like Bruton's tyrosine kinase (Btk), c-Src, and discoidin domain receptor 2 (DDR2). nih.govrndsystems.comtocris.com This positions LCB 03-0110 as a compound that can modulate immune responses through its regulation of Syk activity. nih.govkjpp.net

Interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

LCB 03-0110 has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase that mediates angiogenesis. nih.govnih.govnih.govkjpp.net In vitro kinase assays have demonstrated that LCB 03-0110 inhibits the kinase activity of VEGFR2. patsnap.comnih.gov Molecular modeling and experimental data suggest that this inhibition occurs through preferential binding at the ATP-binding site within the kinase domain, with LCB 03-0110 effectively occupying the hydrophobic pocket of VEGFR2. patsnap.comnih.gov

The functional consequences of this interaction are significant. LCB 03-0110 has been shown to inhibit VEGF-induced proliferation, viability, migration, and the formation of capillary-like tubes in endothelial cells. patsnap.comnih.gov Furthermore, it has been observed to suppress the sprouting of endothelial cells from the rat aorta and inhibit the formation of new blood vessels in a mouse Matrigel plug assay, indicating its potent anti-angiogenic activity. patsnap.comnih.gov

The inhibitory action of LCB 03-0110 extends to the downstream signaling pathways activated by VEGFR2, notably the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway. patsnap.comnih.govnih.gov Studies have shown that LCB 03-0110 inhibits VEGFR2 and JAK/STAT3 signaling in both primary cultured human endothelial cells and various cancer cells. patsnap.comnih.gov This compound can suppress IL-6-induced STAT3 transcription in human leukemia THP-1 cells. kjpp.net Additionally, LCB 03-0110 was found to inhibit hypoxia-induced HIF/STAT3 signaling cascades. patsnap.comnih.gov The JAK/STAT3 pathway is critical for tumor angiogenesis and metastasis, and its inhibition by LCB 03-0110 underscores the compound's potential to block these processes. patsnap.comnih.gov

Inhibition of Additional Tyrosine Kinases

LCB 03-0110 is characterized as a multiple tyrosine kinase inhibitor, targeting a wide array of kinases beyond the c-Src family and DDR kinases. mdpi.comnih.govkjpp.net A broad kinase panel screening assay revealed that at a concentration of 10 µM, LCB 03-0110 inhibited over 90% of 20 different tyrosine kinases out of a panel of 60, highlighting its multi-targeted nature. mdpi.com

Inhibitory Profile of LCB 03-0110
Target Kinase/ProcessIC₅₀ Value (nM)Reference
c-Src kinase1.3 rndsystems.comtargetmol.jp
DDR2 (activated form)6 mdpi.commolnova.com
Src family kinases (eight members)2-20 molnova.com
DDR2 (non-activated form)145 mdpi.commolnova.com
DDR1 (cell-based autophosphorylation)164 mdpi.commolnova.com
DDR2 (cell-based autophosphorylation)171 mdpi.commolnova.com
Fibroblast proliferation/migration (TGF-β1 induced)194 molnova.com

The angiopoietin receptor Tie2 is another important tyrosine kinase inhibited by LCB 03-0110. nih.govkjpp.net Similar to its action on VEGFR2, in vitro kinase assays and molecular modeling have shown that LCB 03-0110 inhibits Tie2 kinase activity by binding to its ATP-binding site. patsnap.comnih.gov

The inhibitory spectrum of LCB 03-0110 also includes members of the Fms-like tyrosine kinase (FLT) family, specifically FLT1 (also known as VEGFR1), FLT3, and FLT4 (also known as VEGFR3). nih.govkjpp.net These receptor tyrosine kinases are involved in vasculogenesis, hematopoiesis, and lymphangiogenesis.

LCB 03-0110 is also known to inhibit Ephrin receptors EphA3 and EphB4. nih.govkjpp.net These receptor tyrosine kinases are part of the largest subfamily of such receptors and play critical roles in developmental processes, as well as in the pathology of various diseases, including cancer. google.comgoogle.com

Additional Kinases Targeted by LCB 03-0110
Kinase TargetReference
Btk (Bruton's tyrosine kinase) nih.govkjpp.net
c-Abl nih.govkjpp.net
RET (rearranged during transfection) nih.govkjpp.net
Misshapen/niks-related kinase 1 nih.govkjpp.net

Misshapen/Niks-related Kinase 1 (MINK1)

LCB 03-0110 has been identified as an inhibitor of multiple tyrosine kinases, including Misshapen/Niks-related Kinase 1 (MINK1). nih.gov This broad activity profile highlights its potential to influence various signaling cascades where MINK1 plays a role. nih.gov

c-Abl

The inhibitory spectrum of LCB 03-0110 extends to the c-Abl tyrosine kinase. nih.govbio-techne.com This positions the compound as a dual Src-Abl inhibitor, a class of molecules known for their therapeutic potential in various diseases.

RET (rearranged during transfection)

LCB 03-0110 is also known to inhibit the RET (rearranged during transfection) proto-oncogene. nih.gov The inhibition of this receptor tyrosine kinase further broadens the pharmacological profile of the compound. nih.gov

Downstream Signaling Pathway Modulation

LCB 03-0110 exerts its effects by interfering with several critical downstream signaling pathways that regulate fundamental cellular functions.

Akt1 Activation

LCB 03-0110 has been shown to suppress the activation of Akt1. nih.gov In studies involving primary dermal fibroblasts stimulated with transforming growth factor β1 (TGF-β1) and type I collagen, the compound's ability to inhibit cell proliferation and migration was correlated with the suppression of Akt1 activation. nih.gov

Focal Adhesion Kinase (FAK) Activation

The compound effectively inhibits the activation of Focal Adhesion Kinase (FAK). nih.gov FAK is a non-receptor tyrosine kinase that plays a crucial role in signals initiated by integrin-mediated cell adhesion. mdpi.com The inhibition of FAK activation by LCB 03-0110 was observed alongside the suppression of Akt1, contributing to its anti-proliferative and anti-migratory effects on dermal fibroblasts. nih.gov

HIF/STAT3 Signaling

LCB 03-0110 has demonstrated inhibitory activity on the Hypoxia-Inducible Factor/Signal Transducer and Activator of Transcription 3 (HIF/STAT3) signaling pathway. patsnap.com It was found to inhibit hypoxia-induced HIF/STAT3 signaling in both primary cultured human endothelial cells and cancer cells. patsnap.com Furthermore, LCB 03-0110 was reported to inhibit Interleukin-6 (IL-6)-induced STAT3 transcription in human leukemia THP-1 cells. nih.govkjpp.net The STAT3 signaling pathway is recognized as a requirement for the expression of HIF-1, a key regulator of the cellular response to hypoxia. nih.gov

Interactive Data Table: Kinase Inhibition Profile of LCB 03-0110

Target Kinase Family/ProteinSpecific KinaseFinding
Src Family Kinases c-SrcPotent inhibitor with an IC50 of 1.3 nM. targetmol.jprndsystems.com
All eight Src family kinasesInhibits with IC50 values ranging from 2-20 nM. molnova.com
Discoidin Domain Receptors DDR2 (activated)Potent inhibitor with an IC50 of 6 nM. molnova.com
DDR2 (nonactivated)Inhibitor with an IC50 of 145 nM. molnova.com
DDR1 (cellular)Suppresses autophosphorylation with an IC50 of 164 nM. molnova.com
DDR2 (cellular)Suppresses autophosphorylation with an IC50 of 171 nM. molnova.com
Other Tyrosine Kinases MINK1Identified as an inhibitor. nih.gov
c-AblIdentified as an inhibitor. nih.gov
RETIdentified as an inhibitor. nih.gov
Btk (Bruton's tyrosine kinase)Identified as a potent inhibitor. molnova.comrndsystems.com
Syk (Spleen tyrosine kinase)Identified as a potent inhibitor. molnova.comrndsystems.com
VEGFR-2Identified as an inhibitor. patsnap.com
TIE-2Identified as an inhibitor. patsnap.com

SMAD-independent Pathways

Beyond the canonical SMAD-dependent signaling, Transforming Growth Factor-beta (TGF-β) can activate a variety of SMAD-independent pathways that play crucial roles in mediating its diverse cellular effects. These non-canonical pathways, including the Rho-like GTPase, phosphatidylinositol 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) signaling cascades, are integral to processes such as cell migration, cytoskeletal rearrangement, and apoptosis. The multi-tyrosine kinase inhibitor, LCB 03-0110, has been shown to modulate these pathways, particularly in the context of TGF-β1-induced cellular responses.

LCB 03-0110 is a potent inhibitor of several tyrosine kinases, including the c-Src family, which are known to be involved in the activation of these non-canonical pathways. Research has demonstrated that LCB 03-0110 suppresses the proliferation and migration of primary dermal fibroblasts induced by TGF-β1. This inhibitory effect is correlated with the compound's ability to hinder the activation of key mediators within SMAD-independent cascades, such as Akt1 and focal adhesion kinase (FAK) nih.gov.

The inhibitory profile of LCB 03-0110 against key kinases implicated in SMAD-independent TGF-β signaling is summarized in the table below.

Kinase TargetLCB 03-0110 IC50 (nM)Role in SMAD-independent TGF-β Signaling
c-Src1.3Activation of RhoA/ROCK and MAPK pathways
DDR1164 (cell-based)Regulation of cell migration and adhesion
DDR26 (activated), 171 (cell-based)Regulation of cell migration and adhesion

IC50 values represent the concentration of LCB 03-0110 required to inhibit 50% of the kinase activity.

c-Src Mediated Pathways

The non-receptor tyrosine kinase c-Src is a critical mediator of TGF-β-induced non-canonical signaling. Studies have shown that the inhibition of c-Src can attenuate TGF-β-mediated activation of the RhoA/ROCK pathway, which is essential for cytoskeletal reorganization and cell migration researchgate.netplos.org. Furthermore, c-Src inhibition has been demonstrated to reduce the activation of downstream effectors in the MAPK pathway, such as ATF2, in response to TGF-β researchgate.net. Given that LCB 03-0110 is a potent inhibitor of c-Src, it is plausible that its anti-migratory effects are, at least in part, mediated through the suppression of these c-Src-dependent SMAD-independent pathways.

PI3K/Akt and FAK Signaling

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another important SMAD-independent cascade activated by TGF-β, playing a role in cell survival and differentiation. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key upstream regulator of the PI3K/Akt pathway in response to TGF-β and integrin signaling. The inhibition of FAK has been shown to block TGF-β-induced Akt phosphorylation and subsequent myofibroblast differentiation plos.org. The observed inhibition of Akt1 and FAK activation by LCB 03-0110 in TGF-β1-stimulated fibroblasts provides a direct link between the compound's mechanism of action and the modulation of this critical non-canonical pathway nih.gov.

The table below outlines the effects of inhibiting key kinases in SMAD-independent TGF-β signaling, consistent with the known activities of LCB 03-0110.

Inhibited KinaseDownstream EffectCellular Response
c-SrcDecreased RhoA activationReduced cell migration and cytoskeletal rearrangement
c-SrcDecreased MAPK (ATF2) activationAltered gene expression and cellular stress responses
FAKDecreased Akt phosphorylationInhibition of myofibroblast differentiation and reduced cell survival

This table summarizes the downstream consequences of inhibiting key kinases involved in SMAD-independent TGF-β signaling.

Cellular and in Vitro Research Applications of Lcb 03 0110 Dihydrochloride

Impact on Fibroblast Biology

LCB 03-0110 dihydrochloride (B599025) demonstrates significant effects on dermal fibroblasts, a cell type central to wound healing and the development of fibrotic tissue.

LCB 03-0110 has been shown to suppress the proliferation and migration of primary dermal fibroblasts. This inhibitory effect is observed when the cells are stimulated by pro-fibrotic agents such as transforming growth factor β1 (TGF-β1) and type I collagen. The inhibition of these key fibroblast activities suggests a potential to modulate the cellular processes that lead to tissue remodeling and scarring.

Transforming growth factor β1 (TGF-β1) is a potent cytokine known to induce fibroblast activation, a critical step in the fibrotic process. LCB 03-0110 effectively suppresses the activation of fibroblasts induced by TGF-β1 in vitro. This suppression is a key aspect of its anti-fibrotic activity, as activated fibroblasts, or myofibroblasts, are the primary cells responsible for excessive extracellular matrix deposition. Studies have previously demonstrated that LCB 03-0110 can inhibit TGF-β1-induced fibroblast activation.

A hallmark of fibroblast-to-myofibroblast differentiation is the enhanced expression of α-smooth muscle actin (α-SMA). The inhibitory effects of LCB 03-0110 on fibroblast proliferation and migration are correlated with its ability to reduce the expression of α-SMA. By modulating the expression of this key contractile protein, LCB 03-0110 interferes with the development of the myofibroblast phenotype. This action is linked to the inhibition of Akt1 and focal adhesion kinase activation, which are involved in the signaling pathways leading to α-SMA expression.

In addition to TGF-β1, type I collagen also serves as a potent activator of fibroblasts. LCB 03-0110 has been observed to suppress cellular responses induced by type I collagen, including fibroblast proliferation and migration. The compound shows a marked inhibitory effect on the phosphorylation of tyrosine 861 in cells exposed to both TGF-β1 and type I collagen. At a concentration of 1 μM, it causes an approximate 50% reduction in phosphorylation, with almost complete abolishment at 3 μM.

Table 1: Inhibitory Activity of LCB 03-0110 on Kinases and Cellular Processes

Target/Process Inhibitory Concentration (IC50) / Effect Cell Type/Condition
c-Src kinase 1.3 nM In vitro kinase assay
DDR1 Autophosphorylation 164 nM HEK293 cells
DDR2 Autophosphorylation 171 nM HEK293 cells
Tyrosine 861 Phosphorylation ~50% reduction at 1 µM Cells exposed to TGF-β1 and type I collagen

Effects on Macrophage Function

The compound's influence extends to immune cells, specifically macrophages, which play a crucial role in the inflammatory phase of wound healing and fibrosis.

LCB 03-0110 effectively suppresses the activation of macrophages induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. In studies using the J774A.1 macrophage cell line, LCB 03-0110 inhibited several key markers of activation. Specifically, it was shown to inhibit cell migration and reduce the synthesis of nitric oxide (NO), inducible nitric-oxide synthase (iNOS), cyclooxygenase 2 (COX-2), and the pro-inflammatory cytokine tumor necrosis factor-α (TNF-α). This demonstrates the compound's ability to modulate inflammatory responses by targeting activated macrophages.

Suppression of Macrophage Migration

The compound LCB 03-0110 dihydrochloride has demonstrated inhibitory effects on macrophage migration, a critical process in the inflammatory response associated with tissue fibrosis. nih.gov In studies utilizing the J774A.1 macrophage cell line, LCB 03-0110 was shown to inhibit cell migration when the cells were activated by lipopolysaccharide (LPS). nih.govmolnova.com This suppression of macrophage activation is a key aspect of its pharmacological activity. nih.govbio-techne.com The inhibition of macrophage migration contributes to the compound's ability to suppress the accumulation of macrophage cells in wound healing environments, suggesting a potential role in modulating fibroinflammation by targeting these key immune cells. nih.gov

Modulation of Inflammatory Mediator Synthesis (e.g., Nitric Oxide, iNOS, COX-2, TNF-α)

This compound has been shown to modulate the production of key inflammatory mediators in activated macrophages. nih.gov Research on LPS-activated J774A.1 macrophage cells revealed that LCB 03-0110 inhibited the synthesis of nitric oxide (NO), inducible nitric-oxide synthase (iNOS), cyclooxygenase 2 (COX-2), and tumor necrosis factor-α (TNF-α). nih.govmolnova.commolnova.com These molecules are central to the inflammatory cascade; iNOS is the enzyme responsible for producing large amounts of NO, a signaling molecule in inflammation, while COX-2 is a key enzyme in the synthesis of prostaglandins, another group of inflammatory mediators. medchemexpress.com TNF-α is a pleiotropic cytokine that plays a significant role in systemic inflammation. frontiersin.org

Table 1: Effect of LCB 03-0110 on Inflammatory Mediators in LPS-Activated J774A.1 Macrophages

Inflammatory Mediator Effect of LCB 03-0110 Source
Nitric Oxide (NO) Inhibition of synthesis nih.govmolnova.com
Inducible Nitric-Oxide Synthase (iNOS) Inhibition of synthesis nih.govmolnova.com
Cyclooxygenase 2 (COX-2) Inhibition of synthesis nih.govmolnova.com
Tumor Necrosis Factor-α (TNF-α) Inhibition of synthesis nih.govmolnova.com

Neurobiological Studies

Effects on Neuroblastoma Cells (e.g., B35 rat neuroblastoma cells)

The neurobiological activity of LCB 03-0110 has been investigated using in vitro models such as B35 rat neuroblastoma cells. nih.gov These studies have been instrumental in elucidating the compound's mechanism of action on neuronal cells, particularly its interaction with Discoidin Domain Receptors (DDRs). nih.gov When B35 neuroblastoma cells were stimulated with type-4 collagen to activate DDRs, subsequent treatment with LCB 03-0110 resulted in a robust dephosphorylation of both DDR1 and DDR2. nih.gov This demonstrates a direct inhibitory effect of the compound on key receptor tyrosine kinases in a neuronal cell context. nih.govresearchgate.net

Modulation of Neurotoxic Protein Levels (e.g., α-synuclein, Aβ, p-tau)

LCB 03-0110 has been identified as an effective agent in reducing the levels of several neurotoxic proteins that are hallmarks of neurodegenerative diseases. nih.govnih.gov As a potent inhibitor of the DDR family and Src tyrosine kinases, it has been shown to lower the burden of amyloid-β (Aβ), hyperphosphorylated-tau (p-tau), and α-synuclein in the central nervous system (CNS). nih.govmdpi.com The accumulation of these proteins is associated with conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com The ability of LCB 03-0110 to reduce these toxic proteins is a key focus of its investigation as a potential therapeutic agent for neurodegeneration. nih.govmdpi.com

Table 2: Impact of LCB 03-0110 on Key Neurotoxic Proteins

Neurotoxic Protein Effect of LCB 03-0110 Associated Pathology Source
α-synuclein Reduction in levels Parkinson's Disease nih.govmdpi.com
Amyloid-β (Aβ) Reduction in levels Alzheimer's Disease nih.govmdpi.com
Hyperphosphorylated-tau (p-tau) Reduction in levels Alzheimer's Disease nih.govmdpi.com

Regulation of Autophagy in Neuronal Models

The mechanism by which LCB 03-0110 reduces neurotoxic proteins is linked to the regulation of autophagy. nih.govresearchgate.net Autophagy is a cellular process responsible for the degradation and recycling of cellular components, including misfolded protein aggregates. mdpi.com Research has shown that Discoidin Domain Receptor 1 (DDR1), a target of LCB 03-0110, is a regulator of autophagy. nih.govresearchgate.net By inhibiting DDR1, LCB 03-0110 promotes the clearance of neurotoxic proteins. nih.govresearchgate.net Studies in mouse models of neurodegeneration demonstrated that inhibition of DDR1 increases autophagy, which in turn reduces the levels of pathological proteins like α-synuclein. mdpi.comresearchgate.net

Impact on Neuroinflammation Markers (e.g., GFAP, IBA1)

LCB 03-0110 has demonstrated significant effects on markers of neuroinflammation. nih.gov In a transgenic mouse model of Alzheimer's disease (TgAPP), treatment with LCB 03-0110 led to a significant reduction in the staining of glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule-1 (IBA1). nih.gov GFAP is a marker for astrocytes, while IBA1 is a marker for microglia; increased levels of both are indicative of reactive gliosis and neuroinflammation. nih.govresearchgate.nete-century.us The reduction of these markers was observed in both the hippocampus and the cortex of the treated mice, indicating that LCB 03-0110 can suppress the inflammatory response in key brain regions affected by neurodegeneration. nih.gov

Table 3: Effect of LCB 03-0110 on Neuroinflammation Markers in a TgAPP Mouse Model

Marker Cell Type Brain Region Effect of LCB 03-0110 Source
Glial Fibrillary Acidic Protein (GFAP) Astrocytes Hippocampus & Cortex Significant reduction nih.gov
Ionized Calcium-binding Adapter Molecule-1 (IBA1) Microglia Hippocampus & Cortex Significant reduction nih.gov

Table of Mentioned Compounds

Compound Name
This compound
(3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol
Nitric Oxide
Lipopolysaccharide
Nilotinib
α-synuclein
Amyloid-β

Angiogenesis Research

LCB 03-0110 has been identified as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. nih.govpatsnap.com Its mechanism of action in this context is primarily linked to the inhibition of key signaling pathways, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling. nih.govpatsnap.com In vitro studies using primary cultured human endothelial cells have demonstrated its efficacy in disrupting several critical steps of the angiogenic cascade. nih.govewha.ac.kr

Research has shown that LCB 03-0110 effectively inhibits the proliferation, viability, and migration of endothelial cells induced by Vascular Endothelial Growth Factor (VEGF). nih.govpatsnap.comewha.ac.kr These three processes are fundamental to the formation of new blood vessels. By disrupting these initial stages, LCB 03-0110 prevents the expansion and movement of endothelial cells that are necessary for building new vascular networks. plos.orgebi.ac.uk The compound's inhibitory action is associated with its ability to interfere with VEGFR-2 signaling cascades, which are crucial for mediating the pro-angiogenic effects of VEGF. nih.govpatsnap.com

Table 1: Effects of LCB 03-0110 on Key Angiogenic Processes

Cellular Process Effect of LCB 03-0110 Stimulant
Proliferation Inhibition VEGF
Viability Inhibition VEGF

| Migration | Inhibition | VEGF |

In addition to inhibiting cell proliferation and migration, LCB 03-0110 has been demonstrated to suppress the formation of capillary-like tubes by endothelial cells in vitro. patsnap.comewha.ac.kr This assay, often conducted on a basement membrane matrix, mimics a later stage of angiogenesis where endothelial cells organize into three-dimensional, tube-like structures that serve as a precursor to mature blood vessels. researchgate.net The ability of LCB 03-0110 to inhibit this process further underscores its potent anti-angiogenic activity, indicating it can disrupt both early and later phases of vessel formation. nih.govpatsnap.com

Studies utilizing ex vivo models, such as the rat aortic ring assay, have confirmed the anti-angiogenic properties of LCB 03-0110. patsnap.comewha.ac.kr In this model, LCB 03-0110 suppressed the sprouting of endothelial cells from aortic explants. nih.govpatsnap.com This assay provides a more complex, three-dimensional environment that closely mimics the in vivo process of angiogenesis, involving the coordinated migration and morphogenesis of endothelial cells into the surrounding matrix. springernature.com The inhibition of endothelial sprouting in this model provides strong evidence for the compound's potential to block the formation of new blood vessels from a parent vessel. patsnap.comewha.ac.kr

Immunological and Inflammatory Responses

LCB 03-0110 also exhibits significant anti-inflammatory properties, positioning it as a subject of interest in research on inflammatory conditions. nih.govkjpp.net As a multi-tyrosine kinase inhibitor, it can modulate signaling pathways involved in immune responses and inflammation. nih.govnih.gov

In studies using human corneal epithelial cells (HCE-2), LCB 03-0110 has demonstrated significant anti-inflammatory effects. nih.gov When these cells were treated with inflammatory stimuli such as lipopolysaccharide (LPS) or poly(I:C), LCB 03-0110 effectively suppressed the inflammatory response. nih.govkjpp.netnih.gov This effect was associated with the compound's ability to inhibit the phosphorylation of key signaling proteins, P38 and ERK, which are part of the mitogen-activated protein kinase (MAPK) pathway involved in inflammation. nih.govkjpp.net Notably, the compound was found to be non-toxic to HCE-2 cells at the concentrations tested. nih.govnih.gov

LCB 03-0110 has been shown to modulate the expression of several key pro-inflammatory cytokines.

IL-6 and IL-8: In HCE-2 cells stimulated with inflammatory agents, LCB 03-0110 markedly reduced the expression and secretion of Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govkjpp.net One study reported that treatment with LCB 03-0110 led to a dose-dependent decrease in the protein levels of IL-6 by 28.4% and IL-8 by 14.3%. nih.govkjpp.net These cytokines are crucial mediators of inflammatory responses. frontiersin.orgfrontiersin.org

IL-17A: Research on murine T helper 17 (Th17) cells, which are significant producers of pro-inflammatory cytokines, revealed that LCB 03-0110 notably decreased the expression of Interleukin-17A (IL-17A) in a dose-dependent manner over a concentration range of 3 nM to 9 µM. nih.gov IL-17A is a dominant effector cytokine in various inflammatory and autoimmune conditions. immunopathol.com

Table 2: Modulation of Cytokine Expression by LCB 03-0110

Cytokine Cell Type Effect of LCB 03-0110
Interleukin-6 (IL-6) HCE-2 Significant Reduction
Interleukin-8 (IL-8) HCE-2 Significant Reduction

| Interleukin-17A (IL-17A) | Th17 Cells | Dose-dependent Decrease |

Impact on Murine T helper 17 (Th17) Cell Differentiation

This compound has been investigated for its effects on the differentiation of murine T helper 17 (Th17) cells, a subset of T helper cells implicated in inflammatory responses. Research has shown that LCB 03-0110 can significantly inhibit the expression of Interleukin-17A (IL-17A) in naïve mouse CD4+ T cells that are undergoing Th17 differentiation. nih.gov IL-17A is a key cytokine produced by Th17 cells that promotes inflammatory responses. nih.gov

The differentiation of Th17 cells from naïve CD4+ T cells is a complex process that requires cytokines such as Interleukin-6 (IL-6) and Transforming growth factor-beta (TGF-β). nih.gov LCB 03-0110 has been previously shown to suppress TGF-β1-induced fibroblast activation and inhibit IL-6-induced STAT3 transcription in other cell types, suggesting a potential mechanism for its action on Th17 differentiation. nih.gov

In a comparative study, the inhibitory effect of LCB 03-0110 on IL-17A expression in differentiating murine Th17 cells was evaluated alongside other compounds, tacrolimus (B1663567) and tofacitinib (B832). The results indicated that LCB 03-0110 markedly decreased the expression level of IL-17A in a dose-dependent manner. nih.govkoreascience.krpatsnap.com This effect was achieved without significant cytotoxicity to the naïve CD4+ T cells at the tested concentrations. nih.govkoreascience.krpatsnap.com

In contrast, tofacitinib exhibited a different response pattern, promoting IL-17A expression at lower concentrations and only showing inhibition at concentrations greater than 1 µM. nih.govkoreascience.krpatsnap.com Tacrolimus is also known to inhibit Th17 cell differentiation and IL-17A expression. nih.gov The investigation revealed that LCB 03-0110's ability to significantly decrease IL-17A expression highlights its potential as a modulator of Th17 cell-mediated immune responses. nih.gov

Table 1: Effect of LCB 03-0110 on IL-17A Expression in Murine Th17 Cells

CompoundConcentrationEffect on IL-17A ExpressionCell Viability
LCB 03-0110Dose-dependent (0.003 - 9 μM)Significant decreaseNo significant cytotoxicity
Tofacitinib< 1 µMPromotedNo significant cytotoxicity
Tofacitinib> 1 µMInhibitedNo significant cytotoxicity
Tacrolimus0.003 - 9 μMInhibitedNo significant cytotoxicity

General Cell-Based Compound Screening and Library Applications

This compound is utilized as a research tool in various cell-based screening applications. medchemexpress.com As a potent inhibitor of multiple tyrosine kinases, including the c-Src kinase, discoidin domain receptor 2 (DDR2), Bruton's tyrosine kinase (BTK), and spleen tyrosine kinase (Syk), it is a valuable compound for investigating signaling pathways involved in cellular processes. tocris.com Its ability to suppress lipopolysaccharide (LPS)-induced activation of macrophages and TGF-β1-induced activation of fibroblasts in vitro makes it suitable for screening assays related to inflammation and fibrosis. tocris.comnih.gov

The compound is commercially available from various suppliers for laboratory research use. medchemexpress.commedchemexpress.com Furthermore, this compound is included in curated compound libraries used for high-throughput screening. For instance, it is a component of the Tocriscreen 2.0 Max and the Tocriscreen Antiviral Library. tocris.com The inclusion in such libraries allows for the systematic screening of its biological activities across a wide range of cellular and biochemical assays, facilitating the identification of new potential therapeutic targets and applications. tocris.comnih.gov

Table 2: Kinase Inhibition Profile of LCB 03-0110

Target KinaseInhibitory Activity
c-Src kinasePotent (IC50 = 1.3 nM)
Discoidin domain receptor 2 (DDR2)Potent inhibitor
Bruton's tyrosine kinase (BTK)Inhibitor
Spleen tyrosine kinase (Syk)Inhibitor
Vascular endothelial growth factor receptor 2 (VEGFR-2)Inhibitor

Preclinical in Vivo Studies of Lcb 03 0110 Dihydrochloride

Scar Formation Models

LCB 03-0110 dihydrochloride (B599025) has been investigated in preclinical models for its potential to mitigate excessive scar formation, a common outcome of dermal wound healing characterized by tissue fibrosis. nih.gov

In a well-established rabbit ear excisional wound model, which mimics human hypertrophic scarring, the topical application of LCB 03-0110 demonstrated a significant ability to suppress the formation of hypertrophic scars. nih.gov Following full excisional wounds on the rabbit ears, treatment with LCB 03-0110 resulted in scars that were flatter and more aligned with the surrounding normal skin, in contrast to the raised and discolored scars observed in control groups. nih.gov This model is widely used to study dermal fibrosis and to assess the efficacy of new therapeutic agents due to its clinical and histological similarities to human hypertrophic scars. The compound's effectiveness in this model suggests its potential as an agent for suppressing fibroinflammation. nih.gov

Table 1: Effects of LCB 03-0110 on Hypertrophic Scar Formation in a Rabbit Ear Model Data synthesized from descriptive findings in the cited source.

ParameterObservation in Control GroupObservation in LCB 03-0110 Treated GroupReference
Scar AppearanceRaised, hypertrophic scarsReduced hypertrophic scar formation nih.gov
FibroinflammationPresentEffectively suppressed nih.gov

The wound healing process typically involves an inflammatory response where activated macrophage and myofibroblast cells play a primary role in the tissue fibrosis that leads to scarring. nih.gov Preclinical studies showed that LCB 03-0110, when applied topically to excisional wounds, effectively suppressed the accumulation of both myofibroblasts and macrophages in the healing tissue. nih.gov By inhibiting the activation of these key cell types, LCB 03-0110 targets the underlying mechanisms of scar formation. nih.gov This dual-action approach on both fibroblasts and macrophages is a key aspect of its pharmacological activity. nih.gov

A crucial aspect of any potential anti-scarring agent is its effect on the rate of wound healing. In the rabbit ear excisional wound model, the application of LCB 03-0110 was found to reduce hypertrophic scar formation after the wound had closed without delaying the wound closing process itself. nih.gov This indicates that the compound's inhibitory effects on fibroblast and macrophage activity are specific to the pathological fibrotic processes rather than interfering with the beneficial, physiological aspects of wound repair.

Neurodegenerative Disease Models

LCB 03-0110 dihydrochloride has also been evaluated in the context of neurodegenerative diseases, particularly those characterized by the aggregation of neurotoxic proteins, such as Parkinson's disease. nih.govresearchgate.netresearchgate.netnih.gov As an inhibitor of Discoidin Domain Receptors (DDRs) and Src family kinases, which are upregulated in post-mortem brains of Parkinson's disease patients, LCB 03-0110 presents a relevant mechanism of action. nih.govresearchgate.net

Parkinson's disease is pathologically characterized by the loss of dopaminergic neurons and the accumulation of aggregated alpha-synuclein (B15492655) (α-syn) in Lewy bodies. nih.govnih.gov In a mouse model where human wild-type α-synuclein was expressed in the midbrain using a lentivirus, treatment with LCB 03-0110 demonstrated a significant reduction in α-synuclein levels. researchgate.net This model induced an 82% increase in α-synuclein compared to controls. researchgate.net Treatment with LCB 03-0110 reduced the amount of α-synuclein by approximately 50%, bringing it down to the level of mice that did not receive the α-synuclein gene transfer. researchgate.net These findings suggest that inhibiting kinases like DDR1 can enhance the clearance of neurotoxic proteins. nih.govresearchgate.net

Table 2: Effect of LCB 03-0110 on Alpha-Synuclein Levels in a Mouse Model Data derived from quantitative statements in the cited source.

Treatment GroupRelative Alpha-Synuclein LevelReference
Control (α-synuclein expression + DMSO)~182% of baseline researchgate.net
LCB 03-0110 (α-synuclein expression + LCB)Reduced by ~50% compared to control researchgate.net

A primary hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons in the substantia nigra. nih.govnih.govnovusbio.com These neurons are identified by the presence of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis. nih.govnih.gov In the same alpha-synuclein gene transfer model, the expression of α-synuclein in the substantia nigra led to a significant reduction in the number of TH-positive neurons on the injected side of the brain. researchgate.net Treatment with LCB 03-0110 was shown to partially protect against this loss of TH-positive dopaminergic neurons. researchgate.net This neuroprotective effect highlights the potential of LCB 03-0110 to interfere with the pathological cascade that leads to neuronal degeneration in synucleinopathies. researchgate.net

Table 3: Neuroprotective Effect of LCB 03-0110 on TH-Positive Neurons Data synthesized from descriptive findings in the cited source.

ConditionEffect on TH-Positive NeuronsReference
Alpha-synuclein overexpressionSignificant reduction in number researchgate.net
Alpha-synuclein overexpression + LCB 03-0110Partial protection against neuronal loss researchgate.net

Studies in Alzheimer's Disease Models (e.g., TgAPP mice)

Research in a transgenic mouse model of Alzheimer's disease (AD), specifically mice harboring a triple mutant amyloid precursor protein (TgAPP), has demonstrated the potential of LCB 03-0110 to mitigate key pathological markers of the disease. nih.gov In these studies, LCB 03-0110 was found to reduce levels of phosphorylated tau (p-tau) and amyloid-beta (Aβ), two proteins that form the characteristic tangles and plaques in AD brains. nih.gov

Beyond its effects on protein aggregates, LCB 03-0110 also showed significant efficacy in reducing neuroinflammation. nih.gov Treatment with the compound led to a notable decrease in the staining of glial fibrillary acidic protein (GFAP), a marker for astrogliosis, which is a reactive state of astrocytes commonly seen in response to neurodegeneration. nih.gov This reduction in GFAP was observed in both the hippocampus and the cortex of the TgAPP mice, indicating a dampening of the inflammatory response in critical brain regions associated with memory and cognition. nih.gov

Brain RegionMarkerEffect of LCB 03-0110 TreatmentReference
HippocampusGFAPSignificantly Reduced nih.gov
CortexGFAPSignificantly Reduced nih.gov
-p-tauReduced nih.gov
-Reduced nih.gov

Angiogenesis Models

LCB 03-0110 has been identified as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form. nih.gov Its anti-angiogenic activity was demonstrated in the mouse Matrigel plug assay, a standard in vivo model for evaluating compounds that may promote or inhibit blood vessel formation. nih.govpatsnap.com In this model, a gel-like matrix (Matrigel) containing pro-angiogenic factors is implanted subcutaneously in mice, inducing the infiltration of endothelial cells and the formation of a vascular network. Treatment with LCB 03-0110 effectively suppressed the formation of these new blood vessels within the Matrigel plugs. nih.govpatsnap.com This inhibitory effect is linked to the compound's ability to target key signaling pathways involved in angiogenesis. nih.gov

The anti-angiogenic properties of LCB 03-0110 extend to its effects on tumor growth and spread. In preclinical mouse models, the compound was shown to suppress pulmonary metastasis. nih.govpatsnap.com This is significant as the formation of new blood vessels is crucial for tumors to grow beyond a certain size and to metastasize to distant organs like the lungs. Furthermore, LCB 03-0110 demonstrated the ability to suppress tumor xenografts in mice. nih.govpatsnap.com These findings suggest that by inhibiting angiogenesis, LCB 03-0110 can restrict the blood supply to tumors, thereby impeding their growth and metastatic potential. nih.gov

Inflammatory Disease Models

In the context of inflammatory skin conditions, LCB 03-0110 has been shown to prevent allergic contact dermatitis in mouse models. nih.gov Allergic contact dermatitis is a T-cell-mediated inflammatory skin disease that occurs after contact with an allergen. The ability of LCB 03-0110 to prevent this condition highlights its potential as an anti-inflammatory agent that can modulate immune responses in the skin.

Pharmacodynamic Assessments in Animal Models

Pharmacodynamic studies in animal models have elucidated the mechanisms through which LCB 03-0110 exerts its therapeutic effects. The compound is a multi-tyrosine kinase inhibitor that has been shown to achieve central nervous system (CNS) concentrations sufficient to inhibit its targets, such as Discoidin Domain Receptors (DDRs) and Src kinase. nih.gov

The primary anti-angiogenic activity of LCB 03-0110 is attributed to its direct inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathways in endothelial and cancer cells. nih.gov In vitro kinase assays confirmed that LCB 03-0110 inhibits the kinase activity of VEGFR-2, c-SRC, and TIE-2 by binding to their ATP-binding sites. nih.gov These actions disrupt the signaling cascades induced by factors like Vascular Endothelial Growth Factor (VEGF), Epidermal Growth Factor (EGF), and angiopoietin, ultimately inhibiting endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis. nih.govpatsnap.com

Target/PathwayEffectBiological OutcomeReference
VEGFR-2InhibitionSuppression of Angiogenesis nih.gov
JAK/STAT3InhibitionSuppression of Angiogenesis nih.gov
c-SRCInhibitionSuppression of Angiogenesis nih.gov
TIE-2InhibitionSuppression of Angiogenesis nih.gov
DDRsInhibitionReduction of Aβ and p-tau nih.gov

CNS Concentration and Target Inhibition in Mice

Pharmacokinetic studies in mice have demonstrated that LCB 03-0110 can penetrate the central nervous system (CNS). Direct profiling of its pharmacokinetics revealed a plasma-to-brain ratio of 12%. Research has shown that intraperitoneal injections of LCB 03-0110 achieve concentrations in the CNS sufficient to inhibit its targets, Discoidin Domain Receptors (DDRs) and Src kinase.

CompoundPlasma:Brain Ratio (%)
LCB 03-011012
Nilotinib1
Bosutinib5
Radotinib5
Bafetinib12

Data sourced from a pharmacokinetic study in C57BL/6J mice.

LCB 03-0110 is recognized as a potent inhibitor of the DDR and Src tyrosine kinase families. In vivo studies have confirmed its ability to engage these targets within the CNS. In a mouse model expressing human α-synuclein, treatment with LCB 03-0110 resulted in the dephosphorylation of both DDR1 and DDR2 in the midbrain.

The efficacy of LCB 03-0110 in reducing neurotoxic proteins, such as amyloid-β and tau, in transgenic mouse models of Alzheimer's disease appears to be independent of its absolute brain concentration. Studies suggest that a multi-kinase inhibition approach that includes DDRs and Src may offer greater therapeutic advantages in neurodegenerative conditions than focusing solely on CNS drug concentration or selectivity for a single target like Abelson (Abl) kinase. LCB 03-0110, as a DDR/Src inhibitor, has been shown to be more effective at reducing these neurotoxic proteins at similar doses compared to more selective Abl inhibitors.

Emerging Research Directions and Therapeutic Potential Preclinical Focus

Application in Fibroinflammatory Disorders

Fibroinflammatory disorders are characterized by chronic inflammation and excessive fibrosis, or scarring, which can lead to tissue damage and organ dysfunction. Research into LCB 03-0110 dihydrochloride (B599025) has identified it as a potential agent for suppressing fibroinflammation by concurrently targeting the primary cells involved: activated fibroblasts and macrophages. acs.org

Preclinical studies have demonstrated that LCB 03-0110 effectively suppresses the proliferation and migration of primary dermal fibroblasts that are stimulated by transforming growth factor β1 (TGF-β1) and type I collagen. acs.org This inhibition is associated with the compound's ability to prevent the expression of α-smooth muscle actin, a marker of myofibroblast differentiation, and to block the activation of key signaling molecules like Akt1 and focal adhesion kinase. acs.org

In models of macrophage activation, LCB 03-0110 inhibited cell migration and the synthesis of pro-inflammatory mediators, including nitric oxide, inducible nitric-oxide synthase (iNOS), cyclooxygenase 2 (COX-2), and tumor necrosis factor-α (TNF-α). acs.org Furthermore, in a rabbit ear wound healing model, topical application of LCB 03-0110 suppressed the buildup of myofibroblasts and macrophages in the wound, leading to a reduction in hypertrophic scar formation without impeding the wound closing process. acs.org These findings highlight the compound's potential to modulate key pathological processes in tissue fibrosis.

Preclinical Model/Cell Line Stimulus Key Findings for LCB 03-0110
Primary Dermal FibroblastsTGF-β1, Type I CollagenSuppressed proliferation and migration; Inhibited α-smooth muscle actin expression and Akt1/focal adhesion kinase activation. acs.org
J774A.1 Macrophage CellsLipopolysaccharide (LPS)Inhibited cell migration; Reduced synthesis of NO, iNOS, COX-2, and TNF-α. acs.org
Rabbit Excisional Wound ModelFull excisional woundSuppressed accumulation of myofibroblasts and macrophages; Reduced hypertrophic scar formation. acs.org

Potential in Neurodegenerative Disease Research

The role of tyrosine kinases in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease is an expanding area of research. nih.gov Post-mortem brain tissue from patients with these conditions shows elevated levels of kinases such as Discoidin Domain Receptors (DDR1/2). nih.gov LCB 03-0110, as an inhibitor of DDR and Src kinases, is being investigated for its neuroprotective potential. nih.govnih.gov

Studies have shown that pharmacological inhibition of DDR1, including with LCB 03-0110, can reduce the levels of neurotoxic proteins such as amyloid-β (Aβ), hyperphosphorylated-tau (p-tau), and α-synuclein in the central nervous system. nih.govnih.gov In a mouse model of Alzheimer's disease, low doses of LCB 03-0110 were found to reduce p-tau and Aβ levels. nih.gov Similarly, in a mouse model expressing human α-synuclein, treatment with LCB 03-0110 led to a 50% reduction in α-synuclein levels and offered partial protection to tyrosine hydroxylase-positive neurons, which are critical dopamine-producing cells. nih.gov The mechanism for this appears to be linked to the regulation of autophagy, a cellular process for clearing damaged proteins, which is enhanced by DDR1 inhibition. nih.gov

These findings suggest that by targeting kinases like DDR1, LCB 03-0110 may help to clear the toxic protein aggregates that are a hallmark of many neurodegenerative disorders and reduce associated neuroinflammation. nih.gov

Investigation as an Anti-Angiogenic Agent

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Key signaling pathways, including those mediated by VEGFR-2 and Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3), are central to this process. nih.gov LCB 03-0110 has been identified as a potent inhibitor of angiogenesis. nih.gov

In vitro studies have shown that LCB 03-0110 inhibits VEGFR-2 and JAK/STAT3 signaling in primary human endothelial cells and cancer cells. nih.gov The compound binds to the ATP-binding site of VEGFR-2, c-SRC, and TIE-2 kinases, blocking their activity. nih.gov This inhibition translates to functional anti-angiogenic effects, as LCB 03-0110 was shown to suppress VEGF-induced proliferation, viability, migration, and the formation of capillary-like tubes by endothelial cells. nih.gov

Further preclinical validation in ex vivo and in vivo models demonstrated that LCB 03-0110 suppressed the sprouting of endothelial cells from rat aortas and inhibited the formation of new blood vessels in a mouse Matrigel plug assay. nih.gov These anti-angiogenic activities suggest its potential application in diseases driven by aberrant blood vessel formation.

Angiogenesis-Related Process Effect of LCB 03-0110 Targeted Signaling Pathway
Endothelial Cell Proliferation & ViabilityInhibitionVEGFR-2 nih.gov
Endothelial Cell MigrationInhibitionVEGFR-2 nih.gov
Capillary-like Tube FormationInhibitionVEGFR-2 nih.gov
Endothelial Cell Sprouting (Rat Aorta)SuppressionNot specified
New Blood Vessel Formation (Mouse Model)SuppressionVEGFR-2, JAK/STAT3 nih.gov

Role in Inflammatory Conditions (e.g., Dry Eye Disease)

Inflammation is a core mechanism in Dry Eye Disease (DED), a common disorder affecting the ocular surface. aacrjournals.org Kinase inhibitors are being explored as a therapeutic strategy to relieve this inflammation. aacrjournals.org LCB 03-0110 has been investigated in cell-based models of DED, where it demonstrated significant anti-inflammatory effects. aacrjournals.org

In human corneal epithelial (HCE-2) cells stimulated with inflammatory agents, LCB 03-0110 significantly suppressed the phosphorylation of P38 and ERK, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. aacrjournals.orgnih.gov This was accompanied by a reduction in the expression of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8). aacrjournals.orgnih.gov

Furthermore, in a model of murine T helper 17 (Th17) cells, which are implicated in DED, LCB 03-0110 markedly decreased the expression of IL-17A in a dose-dependent manner. aacrjournals.orgnih.gov These results suggest that LCB 03-0110 could be a promising candidate for treating DED by targeting key inflammatory pathways in corneal epithelial and immune cells. aacrjournals.org

Comparative Studies with Other Kinase Inhibitors

The therapeutic potential of LCB 03-0110 has been contextualized through comparative studies with other kinase inhibitors in various preclinical models.

In neurodegeneration research, the efficacy of LCB 03-0110 as a DDR/Src inhibitor was compared to other multi-kinase inhibitors like the Abl/DDR inhibitor Nilotinib and the Abl/Src inhibitor Bosutinib, as well as more selective Abl inhibitors. nih.gov Studies found that multi-kinase inhibitors that target Abl in combination with other kinases like DDRs and Src (such as Nilotinib and LCB-03-0110) were more effective at clearing neurotoxic proteins than more selective Abl inhibitors, suggesting that a multi-target approach may be more advantageous for neurodegenerative pathologies. nih.gov

In the context of DED, LCB 03-0110 was compared with Tacrolimus (B1663567) and Tofacitinib (B832), two drugs that have been in clinical trials for this condition. aacrjournals.org While Tacrolimus and Tofacitinib did not show anti-inflammatory responses in the HCE-2 cell model, LCB 03-0110 significantly suppressed inflammatory signaling and cytokine expression. aacrjournals.orgnih.gov In Th17 cells, both LCB 03-0110 and Tacrolimus strongly inhibited IL-17A expression, whereas Tofacitinib showed a variable dose-response. aacrjournals.org These findings suggest that LCB 03-0110 may have advantages over these other agents in targeting specific inflammatory pathways relevant to DED. aacrjournals.org

Inhibitor Primary Targets Therapeutic Area (Preclinical) Comparative Finding
LCB 03-0110 DDR, Src, VEGFR-2, Btk, SykNeurodegeneration, Dry Eye DiseaseMore effective at clearing neurotoxic proteins than selective Abl inhibitors. nih.gov Showed broader anti-inflammatory effects in corneal cells compared to Tacrolimus and Tofacitinib. aacrjournals.orgnih.gov
Nilotinib Abl, DDR, c-KIT, PDGFRNeurodegenerationAlso effective at clearing neurotoxic proteins, supporting the multi-kinase inhibition strategy. nih.gov
Bosutinib Abl, SrcNeurodegenerationAlso effective at clearing neurotoxic proteins, supporting the multi-kinase inhibition strategy. nih.gov
Tacrolimus Calcineurin inhibitorDry Eye DiseaseDid not inhibit inflammatory pathways in corneal epithelial cells but did suppress IL-17A in Th17 cells. aacrjournals.org
Tofacitinib JAK inhibitorDry Eye DiseaseDid not inhibit inflammatory pathways in corneal epithelial cells and had a variable effect on IL-17A expression. aacrjournals.org
Dasatinib Bcr-Abl, Src family, c-KIT, PDGFRNot directly comparedA dual Src/Abl inhibitor used as an example of multi-target therapy. mdpi.com

Drug Repurposing and Novel Indications for Multi-Kinase Inhibitors

Drug repurposing, or finding new uses for existing drugs, is a powerful strategy that can reduce development time and costs. mdpi.com Multi-kinase inhibitors are particularly attractive candidates for repurposing due to their ability to modulate multiple signaling pathways simultaneously. nih.govnih.gov This "polypharmacology" means that a drug developed for one disease, such as cancer, may have beneficial off-target effects that are relevant to other conditions. oncobites.blog

The promiscuous nature of some kinase inhibitors, allowing them to bind to multiple kinases, increases the probability of discovering new therapeutic applications. nih.gov For instance, inhibitors developed for oncology are frequently evaluated for other conditions like autoimmune diseases, infections, and neurodegeneration. nih.gov The broad inhibitory profile of LCB 03-0110 against kinases involved in fibrosis, inflammation, angiogenesis, and neurodegeneration exemplifies the potential for a single compound to be investigated for a wide range of novel indications beyond its initial development focus.

Development of Selective vs. Pan-Kinase Inhibition Strategies

A central strategic question in kinase inhibitor development is whether to pursue highly selective (single-target) or more promiscuous (pan- or multi-kinase) inhibitors. Both approaches have distinct advantages and challenges.

Selective Kinase Inhibitors are designed to target a specific kinase with high precision.

Advantage: This approach can minimize off-target effects and associated toxicities, providing a cleaner pharmacological profile. nih.gov

Disadvantage: Complex diseases often involve deregulation of multiple signaling pathways. nih.gov A highly selective inhibitor may be less effective or more susceptible to resistance as the disease can bypass the single blocked pathway. nih.gov

Pan-Kinase (Multi-Target) Inhibitors , like LCB 03-0110, are designed to affect a range of targeted kinases. nih.gov

Advantage: By simultaneously blocking multiple pathways, these inhibitors can potentially achieve greater efficacy, especially in complex multifactorial diseases like cancer or fibroinflammatory disorders. nih.govnih.gov This strategy may also reduce the likelihood of developing drug resistance. acs.org

Disadvantage: A broader inhibitory profile can lead to more off-target effects and a greater potential for toxicity, which can limit the achievable therapeutic dose. nih.gov A major hurdle in the clinical development of pan-inhibitors is achieving optimal target blockade in diseased tissue without causing undue toxicities in patients. nih.gov

The preclinical evidence for LCB 03-0110 in neurodegeneration suggests that its multi-kinase activity is advantageous. nih.gov The decision to develop a selective versus a pan-kinase inhibitor is therefore highly dependent on the specific disease biology, the role of various kinases in the pathology, and the potential for achieving a therapeutic window where efficacy outweighs toxicity.

Limitations and Future Avenues in Preclinical Research

Need for Further Elucidation of Specific Target Selectivity and Off-Target Effects

LCB 03-0110 has been identified as a multi-tyrosine kinase inhibitor, demonstrating activity against a panel of kinases crucial for immune cell signaling and inflammatory responses nih.govnih.gov. It is recognized as a potent inhibitor of the discoidin domain receptor (DDR) family and the c-Src family of tyrosine kinases nih.govnih.gov. Research has also shown its inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), spleen tyrosine kinase, and Bruton's tyrosine kinase nih.gov. An in vitro kinase assay and molecular modeling further specified that LCB 03-0110 inhibits VEGFR-2, c-SRC, and TIE-2 kinase activity, likely by binding at the ATP-binding site of these enzymes patsnap.com.

While this multi-target profile may offer advantages in complex diseases, it also underscores the need for a more comprehensive understanding of its selectivity. The broad inhibition of multiple kinases, including Abl, DDR, and Src, may be more effective in alleviating neurodegenerative pathologies than more selective inhibitors nih.govresearchgate.net. However, the precise contribution of each inhibited kinase to the observed therapeutic effects is not fully understood. Future preclinical studies must aim to create a detailed kinase inhibition profile to distinguish the on-target effects responsible for its efficacy from potential off-target effects that could lead to unforeseen complications.

Table 1: Known Kinase Targets of LCB 03-0110

Kinase/Family Target Associated Pathway/Function Reference
Discoidin Domain Receptor (DDR) Family Fibroblast activation, inflammation nih.govnih.gov
c-Src Family Kinases Immune cell signaling, inflammation nih.govpatsnap.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Angiogenesis, endothelial cell signaling nih.govpatsnap.com
TIE-2 Angiogenesis patsnap.com
Spleen Tyrosine Kinase (Syk) Immune cell signaling nih.gov
Bruton's Tyrosine Kinase (Btk) Immune cell signaling nih.gov
Janus Kinase (JAK) / STAT3 Inflammation, tumor angiogenesis patsnap.com

Exploration of Additional Disease Models for Efficacy and Mechanism Validation

Preclinical research has evaluated LCB 03-0110 in several disease models. Its anti-inflammatory effects have been studied in cellular models of Dry Eye Disease (DED), where it suppressed inflammatory markers in human corneal epithelial (HCE-2) cells and murine T helper 17 (Th17) cells nih.govkoreascience.krkjpp.net. In the context of tissue fibrosis, the compound was shown to suppress fibroblast and macrophage activation in vitro and reduce hypertrophic scar formation in a rabbit ear excisional wound model nih.govresearchgate.net. Furthermore, its role as a potent angiogenesis inhibitor has been demonstrated in models using human endothelial cells and in mouse Matrigel plug assays patsnap.com.

While these studies provide a strong foundation, the therapeutic potential of LCB 03-0110 should be explored in a wider array of disease models. Given its inhibitory action on DDR1, a therapeutic target in neurodegeneration, further investigation in models of Alzheimer's and Parkinson's disease is warranted nih.govresearchgate.netresearchgate.net. Its anti-fibrotic and anti-inflammatory properties suggest potential utility in other fibrotic pathologies beyond dermal scarring, such as pulmonary or liver fibrosis. Validating its efficacy and mechanism of action across a broader spectrum of preclinical models is a critical next step.

Table 2: Existing Preclinical Models Used for LCB 03-0110 Evaluation

Disease Area Model Type Specific Model Key Findings Reference
Inflammation (Dry Eye Disease) In Vitro Human Corneal Epithelial (HCE-2) Cells; Murine Th17 Cells Reduced IL-6, IL-8, and IL-17A expression; Suppressed P38 and ERK phosphorylation. nih.govkoreascience.krkjpp.net
Fibrosis (Scar Formation) In Vitro / In Vivo Primary Dermal Fibroblasts; J774A.1 Macrophages; Rabbit Ear Wound Model Inhibited fibroblast/macrophage activation; Reduced scar formation. nih.govresearchgate.net
Angiogenesis In Vitro / In Vivo Human Endothelial Cells; Rat Aorta Sprouting Assay; Mouse Matrigel Plug Assay Inhibited VEGF-induced proliferation, migration, and tube formation; Suppressed new blood vessel formation. patsnap.com

| Neurodegeneration | Comparative In Vivo | Mouse models (comparative analysis with other TKIs) | Effective at reducing neurotoxic proteins. | nih.gov |

Investigation of Long-Term Effects and Potential for Resistance Mechanisms in Preclinical Settings

Current preclinical data on LCB 03-0110 primarily focuses on short-term efficacy in various models. For chronic conditions like DED, fibrotic diseases, or neurodegeneration, understanding the long-term effects of treatment is paramount. The challenges associated with the long-term use of other anti-inflammatory drugs, such as corticosteroids, highlight the need for new therapeutic agents with sustained efficacy nih.gov.

Future preclinical research must incorporate long-term studies in relevant animal models. These investigations should assess whether the compound's efficacy is maintained over extended periods and monitor for any unforeseen consequences of sustained kinase inhibition. Furthermore, a significant challenge with targeted therapies, particularly kinase inhibitors, is the potential for acquired resistance. Although not yet reported for LCB 03-0110, it is crucial to proactively investigate potential resistance mechanisms. This could involve continuous exposure studies in cell culture models to select for resistant clones and subsequent genomic or proteomic analysis to identify the molecular drivers of resistance.

Advanced In Vitro and In Vivo Modeling Techniques

The initial in vitro characterization of LCB 03-0110 has relied on conventional cell-based assays nih.govnih.gov. While informative, these models may not fully replicate the complexity of human physiology. The use of advanced in vitro systems that more closely mimic human tissues could provide greater insight into the compound's efficacy and mechanisms mdpi.com.

Future studies could employ three-dimensional (3D) cell culture models, such as spheroids or organoids, which better maintain cell differentiation and tissue-specific architecture mdpi.com. For instance, corneal organoids could offer a more sophisticated model for DED research. Additionally, organ-on-a-chip (OOC) technology, which uses microfluidic systems to model the complex microenvironments of human organs, could be invaluable mdpi.com. A multi-organ OOC system could be used to predict the compound's effects across different tissues simultaneously. These advanced models can improve predictions of in vivo outcomes and help refine the understanding of cell-to-cell interactions under the influence of LCB 03-0110.

Computational Approaches in Compound Design and Mechanism Prediction

Computational methods have already played a role in understanding LCB 03-0110. Molecular modeling was used to show that the compound likely inhibits VEGFR-2, c-SRC, and TIE-2 by occupying the hydrophobic pocket at the ATP-binding site of these kinases patsnap.com. This demonstrates the power of structure-based drug design.

There is significant potential to expand the use of computational approaches. Protein-ligand docking could be used to screen the compound against a wider panel of kinases to better predict its complete target profile and identify potential off-targets with greater accuracy mdpi.com. Ligand-based methods can analyze the structure-activity relationships of LCB 03-0110 and its analogues to guide the design of second-generation compounds with improved selectivity or other desirable properties mdpi.com. Furthermore, computational modeling could be employed to predict how specific mutations in target kinases might confer resistance, providing a proactive strategy to address potential clinical challenges semanticscholar.org.

Q & A

Q. What are the primary molecular targets and pathways inhibited by LCB 03-0110 dihydrochloride, and how are these validated experimentally?

this compound is a potent inhibitor of c-Src kinase (IC₅₀ = 1.3 nM), BTK, SYK, and DDR2 tyrosine kinases. Target engagement is validated via in vitro kinase assays and phosphorylation inhibition studies. For example, it reduces TGF-β1-induced phosphorylation of tyrosine 861 in fibroblasts by ~50% at 1 µM and near-complete inhibition at 3 µM . To confirm specificity, researchers should compare inhibition profiles across kinase families and use siRNA knockdown or CRISPR-edited cell lines as controls.

Q. Which experimental models are most appropriate for studying LCB 03-0110’s anti-fibrotic and anti-scarring effects?

Key models include:

  • LPS-induced macrophage activation assays to assess cytokine suppression (e.g., TNF-α, IL-6).
  • TGF-β1-treated fibroblasts to evaluate collagen deposition and α-SMA expression via Western blot or immunofluorescence.
  • Murine wound-healing models to quantify scar formation histologically (e.g., collagen fiber alignment using Masson’s trichrome staining) . Ensure animal models are age- and strain-matched to minimize variability.

Q. How do solubility and stability properties impact experimental design with this compound?

The compound is highly soluble in DMSO (30 mg/mL, 61.17 mM) but requires storage at -20°C (powder) or -80°C (solution). For cell-based assays, prepare fresh dilutions in serum-free media to avoid precipitation. Pre-test solubility in culture media using dynamic light scattering (DLS) if working at near-saturation concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictory data on LCB 03-0110’s efficacy across different fibrosis models?

Discrepancies may arise from variations in cell type (e.g., primary vs. immortalized fibroblasts), dosing schedules, or endpoint measurements. For example, Sun et al. (2012) reported scar inhibition in murine models, but conflicting results might stem from differences in wound closure rates or fibrosis severity. Address this by:

  • Standardizing fibrosis induction methods (e.g., TGF-β1 concentration, LPS exposure time).
  • Including dual endpoints (e.g., qPCR for fibrotic markers + histopathology).
  • Cross-validating findings with alternative inhibitors (e.g., dasatinib for c-Src) .

Q. What methodological considerations are critical for optimizing LCB 03-0110 dosing in 3D organoid or co-culture systems?

  • Penetration : Use fluorescently tagged analogs to track compound diffusion in 3D matrices.
  • Viability : Combine Alamar Blue or ATP assays with live-cell imaging to avoid cytotoxicity at high doses (>10 µM).
  • Crosstalk : In macrophage-fibroblast co-cultures, employ transwell systems to isolate cell-specific effects .

Q. How should researchers design controls to distinguish off-target effects in kinase inhibition studies?

  • Pharmacological controls : Use pan-kinase inhibitors (e.g., staurosporine) to benchmark non-specific effects.
  • Genetic controls : Compare wild-type vs. kinase-dead mutant cells (e.g., c-Src K295M).
  • Proteomic profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify secondary targets .

Q. What statistical and reporting frameworks ensure reproducibility in scar formation assays?

  • Blinding : Randomize treatment groups and blind analysts to sample identities during histopathology scoring.
  • Power analysis : Calculate sample sizes using pilot data on scar area variability (e.g., G*Power software).
  • Data transparency : Report raw measurements (e.g., pixel density for collagen) alongside normalized values in supplemental materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LCB 03-0110 dihydrochloride
Reactant of Route 2
Reactant of Route 2
LCB 03-0110 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.